Moexipril

描述

莫昔普利是一种被归类为血管紧张素转换酶抑制剂的药物化合物。它主要用于治疗高血压(高血压)和充血性心力衰竭。 莫昔普利是一种前药,这意味着它在体内被代谢以产生其活性形式,莫昔普利拉特 .

准备方法

合成路线和反应条件

莫昔普利的合成涉及几个步骤,从容易获得的起始原料开始。关键步骤包括异喹啉环系的形成,以及随后引入必要取代基的官能化。 反应条件通常涉及使用有机溶剂、催化剂和受控温度,以确保高产率和纯度 .

工业生产方法

莫昔普利的工业生产遵循类似的合成路线,但在更大的规模上。该过程针对效率、成本效益和遵守监管标准进行了优化。 这涉及使用大型反应器、连续流动系统和严格的质量控制措施,以确保最终产品的稳定性和安全性 .

化学反应分析

反应类型

莫昔普利经历各种化学反应,包括:

水解: 莫昔普利中的酯官能团可以被水解以产生莫昔普利拉特。

氧化: 莫昔普利可以发生氧化反应,特别是在异喹啉环上的甲氧基。

常见的试剂和条件

水解: 通常使用酸性或碱性条件水解酯基。

氧化: 可以使用过氧化氢或高锰酸钾等氧化剂。

形成的主要产物

莫昔普利拉特: 莫昔普利的活性形式,通过水解形成。

氧化衍生物: 通过氧化反应形成的产物。

取代衍生物: 通过亲核取代反应形成的产物.

科学研究应用

莫昔普利具有多种科学研究应用:

化学: 用作研究血管紧张素转换酶抑制剂机制的模型化合物。

生物学: 研究其对细胞信号通路和基因表达的影响。

医学: 广泛研究其在治疗高血压和心力衰竭方面的治疗效果。研究还探索了其在预防心血管事件和保护肾功能方面的潜在益处。

作用机制

莫昔普利通过抑制血管紧张素转换酶的活性发挥作用。该酶催化血管紧张素 I 转化为血管紧张素 II,一种强效的血管收缩剂。通过抑制这种转化,莫昔普利降低了血管紧张素 II 的水平,导致血管舒张,随后血压下降。 此外,莫昔普利增加缓激肽的水平,缓激肽是一种血管舒张剂,进一步促进了其降压作用 .

相似化合物的比较

类似化合物

- 赖诺普利

- 依那普利

- 雷米普利

- 喹那普利

比较

莫昔普利在血管紧张素转换酶抑制剂中是独特的,因为它具有特定的化学结构,影响其药代动力学性质。与其他类似化合物相比,莫昔普利的半衰期相对较短,但它在降低血压和提供心脏保护方面有效。 它的前药性质使活性形式莫昔普利拉特的生物利用度提高,并实现靶向递送 .

生物活性

Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used primarily in the treatment of hypertension. As a prodrug, it is converted into its active form, moexiprilat, which exhibits significant biological activity by inhibiting ACE, leading to decreased levels of angiotensin II and increased bradykinin. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and safety profile, supported by data tables and case studies.

This compound functions as an ACE inhibitor, which inhibits the conversion of angiotensin I to angiotensin II. The inhibition of ACE results in:

- Decreased vasoconstriction : Lower levels of angiotensin II lead to vasodilation.

- Increased plasma renin activity : This occurs due to reduced feedback inhibition.

- Decreased aldosterone secretion : Resulting in natriuresis (increased sodium excretion) and diuresis (increased urine production).

Moexiprilat is approximately 1000 times more potent than this compound in inhibiting ACE activity .

Pharmacodynamics

The pharmacodynamic profile of this compound has been studied extensively. Key findings include:

- Inhibition of ACE : Following oral administration, this compound significantly reduces plasma ACE activity and angiotensin II levels. For instance, a study showed that a dose of 10 mg/kg/day in spontaneously hypertensive rats resulted in an 98% inhibition of plasma ACE activity .

- Duration of Action : The antihypertensive effects are sustained for up to 24 hours post-dose, with peak effects occurring between 3 to 6 hours after administration .

Clinical Efficacy

This compound has been evaluated in numerous clinical trials for its efficacy in managing hypertension. Below are key results from selected studies:

| Study | Dosage (mg) | Duration | Systolic BP Reduction (mmHg) | Diastolic BP Reduction (mmHg) | Response Rate (%) |

|---|---|---|---|---|---|

| Strauss et al. (1994) | 7.5 - 30 | 8–12 weeks | 4 - 11 vs placebo | 4 - 11 vs placebo | 48% - 61% |

| Chrysant et al. (1997) | 3.75 - 30 + HCTZ | Varies | More effective than components alone | More effective than components alone | Not specified |

| Chrysant et al. (1998) | 3.75/6.25 fixed combo | 12 weeks | -7.6 vs placebo +0.2 | -7.6 vs placebo -3.9 | Not specified |

These studies indicate that this compound effectively lowers both systolic and diastolic blood pressure compared to placebo and other antihypertensive agents.

Case Studies

-

Efficacy in Mild to Moderate Hypertension :

A double-blind study involving patients with mild to moderate hypertension demonstrated that those receiving this compound showed a significant reduction in diastolic blood pressure from baseline over a 12-week period compared to placebo . -

Combination Therapy :

In patients with resistant hypertension, adding this compound to existing treatment regimens resulted in further reductions in blood pressure and improvements in left ventricular hypertrophy markers .

Safety Profile

This compound is generally well-tolerated; however, some adverse effects have been reported:

属性

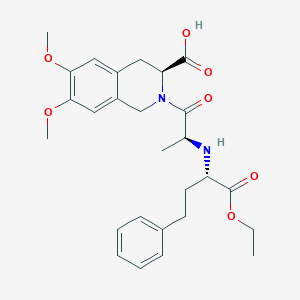

IUPAC Name |

(3S)-2-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O7/c1-5-36-27(33)21(12-11-18-9-7-6-8-10-18)28-17(2)25(30)29-16-20-15-24(35-4)23(34-3)14-19(20)13-22(29)26(31)32/h6-10,14-15,17,21-22,28H,5,11-13,16H2,1-4H3,(H,31,32)/t17-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWWDHYUMIORJTA-HSQYWUDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CC3=CC(=C(C=C3CC2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CC3=CC(=C(C=C3C[C@H]2C(=O)O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023330 | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble (about 10% weight-to-volume) in distilled water at room temperature as HCl salt., 5.85e-03 g/L | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Moexipril is a prodrug for moexiprilat, which inhibits ACE in humans and animals. The mechanism through which moexiprilat lowers blood pressure is believed to be primarily inhibition of ACE activity. ACE is a peptidyl dipeptidase that catalyzes the conversion of the inactive decapeptide angiotensin I to the vasoconstrictor substance angiotensin II. Angiotensin II is a potent peripheral vasoconstrictor that also stimulates aldosterone secretion by the adrenal cortex and provides negative feedback on renin secretion. ACE is identical to kininase II, an enzyme that degrades bradykinin, an endothelium-dependent vasodilator. Moexiprilat is about 1000 times as potent as moexipril in inhibiting ACE and kininase II. Inhibition of ACE results in decreased angiotensin II formation, leading to decreased vasoconstriction, increased plasma renin activity, and decreased aldosterone secretion. The latter results in diuresis and natriuresis and a small increase in serum potassium concentration (mean increases of about 0.25 mEq/L were seen when moexipril was used alone). Whether increased levels of bradykinin, a potent vasodepressor peptide, play a role in the therapeutic effects of moexipril remains to be elucidated. Although the principal mechanism of moexipril in blood pressure reduction is believed to be through the renin-angiotensin-aldosterone system, ACE inhibitors have some effect on blood pressure even in apparent low-renin hypertension. | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

103775-10-6, 109715-88-0 | |

| Record name | Moexipril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103775-10-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moexipril [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CI-925 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109715880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexipril | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00691 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexipril | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023330 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT87C52TJZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Moexipril | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014829 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。